N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The imidazo[2,1-b]thiazole moiety is known for its significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
- The primary target of this compound is the SIRT1 enzyme . SIRT1 (sirtuin 1) is a class III histone deacetylase involved in various cellular processes, including gene regulation, DNA repair, and stress response .
- By doing so, it lowers the Michaelis constant (Km) for acetylated substrates, enhancing the deacetylation activity of SIRT1 .
Target of Action
Mode of Action
- binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.
Sulfonamides: This class of compounds is widely used in medicinal chemistry for their antibacterial and diuretic properties.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the imidazo[2,1-b]thiazole ring, phenyl group, pyrazole ring, and sulfonamide group in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVNGUGRBSMIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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